8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
8-chloro-5-fluoroquinoline-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2.ClH/c11-7-4-6(10(14)15)8(12)5-2-1-3-13-9(5)7;/h1-4H,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROJRFTVDHXMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2N=C1)Cl)C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride typically involves the chlorination and fluorination of quinoline derivatives. One common method includes the reaction of 8-chloroquinoline with fluorinating agents under controlled conditions to introduce the fluorine atom at the 5-position. The carboxylic acid group is then introduced through a series of reactions involving oxidation and hydrolysis .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Carboxylic Acid Reactions
The carboxylic acid group at position 6 undergoes typical acid-derived reactions:
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Esterification : Reacts with alcohols (e.g., ethanol) under acidic conditions to form esters, enhancing lipophilicity for biological applications .
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Amidation : Coupling with amines (e.g., piperazine) via carbodiimide-mediated reactions yields amide derivatives, often improving antibacterial activity .
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Salt Formation : The hydrochloride salt form (pKa ~6.09 for carboxylic acid) enhances aqueous solubility, critical for pharmaceutical formulations .
Halogen Substituent Reactivity
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8-Chloro Group : Participates in nucleophilic aromatic substitution (NAS) with amines or alkoxides. For example, reaction with piperazine under reflux conditions replaces chlorine with a piperazinyl group, a common modification in fluoroquinolone antibiotics .
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5-Fluoro Group : Generally inert under mild conditions but can undergo directed ortho-metalation in presence of strong bases for further functionalization .
Scheme 1: Amidation of the Carboxylic Acid
Reaction with piperazine in pyridine yields 1-ethyl-6,8-difluoro-7-(piperazinyl)-4-oxoquinoline-3-carboxylic acid , a structural analog with enhanced topoisomerase inhibition (IC₅₀: 0.13–0.69 μM for bacterial gyrase) .
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 8-Cl-5-F-quinoline-6-COOH | Piperazine, pyridine, ∆ | 7-piperazinyl derivative | 60–75% |
Scheme 2: Esterification
Ethanol and thionyl chloride convert the acid to its ethyl ester, a precursor for further modifications .
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 8-Cl-5-F-quinoline-6-COOH | SOCl₂, ethanol | Ethyl ester derivative | 85–90% |
Metal Chelation and Bioactivity
The compound acts as a bidentate chelator via the carboxylic acid and quinoline nitrogen, forming stable complexes with Cu²⁺ and Zn²⁺. These complexes exhibit enhanced antibacterial and anticancer properties:
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Antibacterial Activity : Chelation disrupts metal-dependent bacterial enzymes (e.g., topoisomerases), with MIC values as low as 0.008 μg/mL against E. coli .
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Anticancer Activity : Derivatives show IC₅₀ values of 0.81–10 μM against cancer cell lines (HL60, MCF-7) via pro-apoptotic mechanisms .
Comparative Reactivity and Selectivity
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Topoisomerase Inhibition : The 8-chloro-5-fluoro substitution pattern increases affinity for bacterial gyrase over human topoisomerase II (selectivity ratio >10,000) .
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Lipophilicity : LogP values of derivatives range from 1.3–2.5, optimizing membrane permeability and BBB penetration (Pe >5 ×10⁻⁶ cm/s) .
Stability and Degradation
Scientific Research Applications
Antimicrobial Agent
The primary application of 8-chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride is as an antimicrobial agent . It exhibits potent activity against a range of Gram-negative bacteria by inhibiting key enzymes involved in DNA replication and transcription, specifically bacterial DNA gyrase and topoisomerase IV. This mechanism of action leads to bacterial cell death, making it effective against infections caused by resistant strains where traditional antibiotics may fail .
Treatment of Resistant Infections
Due to its efficacy against resistant strains, this compound is being researched for its potential use in treating various infections, including those related to urinary tract infections and respiratory diseases. Its ability to penetrate bacterial cell walls enhances its antibacterial activity, making it a candidate for further development in antibiotic therapies .
Efficacy Against Specific Bacteria
Research has demonstrated that this compound shows significant activity against several pathogenic bacteria, including Escherichia coli and Pseudomonas aeruginosa. These studies highlight its potential in clinical settings where antibiotic resistance poses a significant challenge .
Hybridization Studies
Recent studies have explored hybrid compounds derived from fluoroquinolones, including this compound. These hybrids exhibit enhanced antibacterial properties and broader spectrum activity against both Gram-positive and Gram-negative bacteria, indicating that structural modifications can lead to more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 8-chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Chloro-6-fluoroquinoline
- Structure : C₉H₅ClFN, lacking the carboxylic acid group and hydrochloride salt.
- Key Differences :
- Substituent positions: Fluorine at position 6 vs. position 5 in the target compound.
- Absence of carboxylic acid and hydrochloride reduces polarity and solubility.
- Applications : Primarily used in synthetic organic chemistry for building complex heterocycles. Safety concerns due to halogen-related toxicity .
4-Chloro-5-fluoroquinoline-8-carboxylic Acid (SY163627)
- Structure : Chlorine at position 4, fluorine at position 5, and carboxylic acid at position 8.
- Key Differences: Substituent positions alter electronic properties; the carboxylic acid at position 8 may affect binding affinity in biological systems compared to position 4. Not reported as a hydrochloride salt, impacting solubility .
8-Hydroxyquinoline-2-carboxylic Acid
- Structure : Hydroxy group at position 8 and carboxylic acid at position 2.
- Key Differences: Replacement of halogens (Cl, F) with a hydroxy group reduces electronegativity and alters metal-chelating properties. Carboxylic acid at position 2 vs.
6-(1H-Tetrazol-5-yl)quinoline Hydrochloride (SY163626)
- Structure : Tetrazole ring at position 6 instead of carboxylic acid.
- Key Differences :
Physicochemical and Pharmacological Properties
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Substituent Positions | Solubility (mg/mL) | LogP | pKa (Carboxylic Acid) |
|---|---|---|---|---|---|
| 8-Chloro-5-fluoroquinoline-6-COOH·HCl | C₁₀H₆ClFNO₂·HCl | 5-F, 8-Cl, 6-COOH | 12.5 (H₂O) | 1.8 | 2.4 |
| 4-Chloro-5-fluoroquinoline-8-COOH | C₁₀H₅ClFNO₂ | 4-Cl, 5-F, 8-COOH | 3.2 (H₂O) | 2.1 | 2.6 |
| 8-Hydroxyquinoline-2-COOH | C₁₀H₇NO₃ | 8-OH, 2-COOH | 8.7 (H₂O) | 1.2 | 2.3 (COOH), 9.1 (OH) |
| 6-(Tetrazol-5-yl)quinoline·HCl | C₁₀H₈N₄·HCl | 6-tetrazole | 18.9 (H₂O) | 0.9 | 4.9 (tetrazole) |
Notes:
- The hydrochloride salt of the target compound enhances water solubility compared to non-salt analogs.
- LogP values reflect increased lipophilicity with halogenation (Cl, F) .
Biological Activity
8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride is a synthetic compound belonging to the fluoroquinolone class, which is known for its significant antimicrobial properties. This compound features a chloro group at the 8-position and a fluoro group at the 5-position of the quinoline ring, along with a carboxylic acid functional group at the 6-position. These structural characteristics contribute to its biological activity and potential therapeutic applications.
Antimicrobial Properties
The primary biological activity of this compound is its antimicrobial efficacy , particularly against Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication and transcription in bacteria. This inhibition leads to bacterial cell death, making it effective against various bacterial infections .
- Target Enzymes : DNA gyrase and topoisomerase IV.
- Effect : Inhibition leads to disruption of DNA replication and transcription.
- Result : Bacterial cell death.
Comparative Biological Activity
To understand the effectiveness of this compound, it is essential to compare its Minimum Inhibitory Concentration (MIC) values with other fluoroquinolones.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against K. pneumoniae | MIC (µg/mL) against P. aeruginosa |
|---|---|---|---|
| This compound | 0.008 | 0.03 | 0.125 |
| Ciprofloxacin | 0.25 | 0.06 | 0.5 |
| Moxifloxacin | 0.5 | 0.125 | 0.25 |
This table illustrates that this compound exhibits lower MIC values compared to ciprofloxacin and moxifloxacin, indicating superior antibacterial activity against these strains .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Study on Antibacterial Activity :
- A study evaluated the antibacterial effects of various fluoroquinolones, including this compound, against resistant strains of bacteria. The results indicated that this compound was effective in cases where traditional antibiotics failed, showcasing its potential as a treatment option for resistant infections.
- Pharmacokinetics and Dynamics :
- Cytotoxicity Studies :
Q & A
Q. What are the recommended methods for synthesizing 8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride in a laboratory setting?
A multi-step synthesis typically involves halogenation and carboxylation of a quinoline precursor. For example:
- Step 1 : Fluorination at the 5-position using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions.
- Step 2 : Chlorination at the 8-position via electrophilic substitution with Cl₂ or N-chlorosuccinimide (NCS).
- Step 3 : Carboxylation at the 6-position using CO₂ under high pressure or via Grignard reaction with subsequent oxidation. Final purification is achieved via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight ([M+H]⁺ expected for C₁₀H₇ClFNO₂·HCl).
- Elemental Analysis : Validate C, H, N, and Cl/F content within ±0.4% of theoretical values. Cross-reference data with published spectra for related quinolines .
Q. How can researchers determine the purity of this compound using chromatographic methods?
Use HPLC with a C18 column and UV detection (λ = 254 nm).
Q. What are the key storage conditions to ensure compound stability?
Store in amber vials at –20°C under inert atmosphere (argon or nitrogen). Use desiccants to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during multi-step synthesis?
Apply Design of Experiments (DOE) to evaluate critical parameters:
- Factors : Reaction temperature, stoichiometry, catalyst loading.
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 80°C, 1.2 eq Cl₂, 5 mol% Pd catalyst). Intermediate purification (e.g., flash chromatography) after each step minimizes side reactions .
Q. What strategies address discrepancies in spectroscopic data during characterization?
- Purity Check : Re-purify the compound via preparative HPLC.
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data.
- Alternative Techniques : X-ray crystallography for unambiguous structural confirmation .
Q. How should degradation products be analyzed under varying pH conditions?
Q. What experimental approaches evaluate reactivity in cross-coupling reactions?
Screen under Buchwald-Hartwig amination or Suzuki-Miyaura coupling conditions:
- Catalysts : Pd(OAc)₂, XPhos.
- Ligands : BINAP or SPhos for steric control.
- Monitoring : Use GC-MS or ¹⁹F NMR to track aryl halide consumption. Optimize solvent (toluene/DMF) and base (Cs₂CO₃) .
Data Contradiction and Validation
Q. How to resolve conflicting bioactivity results in different assay systems?
Q. What statistical methods are recommended for validating structure-activity relationship (SAR) data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
